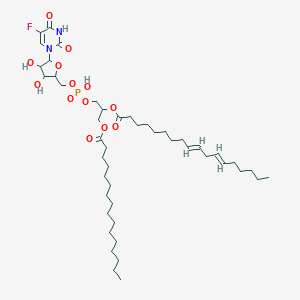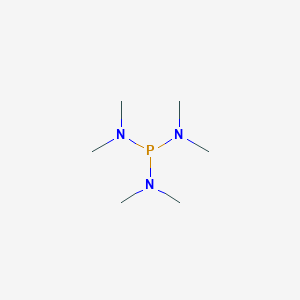
Leucine, N-(1-oxohexyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leucine, N-(1-oxohexyl)-, also known as keto-leucine, is a non-proteinogenic amino acid. It is a derivative of leucine, one of the essential amino acids that play a crucial role in protein synthesis and muscle growth. Keto-leucine has been extensively studied in scientific research for its biochemical and physiological effects on the body.
Wirkmechanismus
Keto-leucine inhibits protein synthesis by interfering with the initiation of translation. It binds to the eIF2B complex, which is required for the initiation of translation, and prevents it from activating the initiation factor eIF2. This results in the inhibition of protein synthesis and the induction of autophagy. Keto-leucine has also been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism.
Biochemische Und Physiologische Effekte
Keto-leucine has been shown to have several biochemical and physiological effects on the body. It inhibits protein synthesis and induces autophagy, which can lead to the degradation of damaged or unwanted cellular components. It also activates the AMPK pathway, which is involved in the regulation of energy metabolism. Additionally, Leucine, N-(1-oxohexyl)- has been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
Keto-leucine has several advantages for lab experiments. It is a relatively simple molecule that can be easily synthesized and purified. It has also been extensively studied, with a large body of scientific literature available on its biochemical and physiological effects. However, one limitation is that Leucine, N-(1-oxohexyl)- can be toxic at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of Leucine, N-(1-oxohexyl)-. One area of research is the development of new therapeutic applications for Leucine, N-(1-oxohexyl)-, particularly in the treatment of cancer, neurodegenerative diseases, and metabolic disorders. Another area of research is the elucidation of the molecular mechanisms underlying the effects of Leucine, N-(1-oxohexyl)- on protein synthesis, autophagy, and energy metabolism. Finally, there is a need for further studies to determine the optimal dosages and concentrations of Leucine, N-(1-oxohexyl)- for different experimental applications.
Synthesemethoden
Keto-leucine can be synthesized through the reaction of leucine with acetyl chloride, followed by the reaction with hexanoyl chloride. The resulting product is Leucine, N-(1-oxohexyl)-, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Keto-leucine has been used in scientific research for its ability to inhibit protein synthesis and induce autophagy, a cellular process that degrades damaged or unwanted components. It has been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and metabolic disorders.
Eigenschaften
CAS-Nummer |
133906-92-0 |
|---|---|
Produktname |
Leucine, N-(1-oxohexyl)- |
Molekularformel |
C12H23NO3 |
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
(2S)-2-(hexanoylamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C12H23NO3/c1-4-5-6-7-11(14)13-10(12(15)16)8-9(2)3/h9-10H,4-8H2,1-3H3,(H,13,14)(H,15,16)/t10-/m0/s1 |
InChI-Schlüssel |
AGYKPEGQFMCGNK-JTQLQIEISA-N |
Isomerische SMILES |
CCCCCC(=O)N[C@@H](CC(C)C)C(=O)O |
SMILES |
CCCCCC(=O)NC(CC(C)C)C(=O)O |
Kanonische SMILES |
CCCCCC(=O)NC(CC(C)C)C(=O)O |
Synonyme |
Leucine, N-(1-oxohexyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















